molecular formula C7H13NO B13311782 3-(But-3-en-2-yloxy)azetidine

3-(But-3-en-2-yloxy)azetidine

Cat. No.: B13311782
M. Wt: 127.18 g/mol
InChI Key: ZVDXOQUOPSKBLF-UHFFFAOYSA-N
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Description

3-(But-3-en-2-yloxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes an azetidine ring substituted with a but-3-en-2-yloxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-2-yloxy)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with but-3-en-2-ol under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Another method involves the use of azetidine-2-carboxylic acid as a starting material. This compound can be converted to its corresponding ester, which is then subjected to a nucleophilic substitution reaction with but-3-en-2-ol. The reaction conditions include the use of a strong base and a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-2-yloxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of azetidine oxides.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-(But-3-en-2-yloxy)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-(But-3-en-2-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, the compound’s ability to undergo various chemical reactions enables it to participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A structurally related compound with similar reactivity but different functional groups.

    3-(But-3-en-2-yloxy)pyrrolidine: A five-membered ring analogue with similar substituents.

    3-(But-3-en-2-yloxy)aziridine: A three-membered ring analogue with similar substituents.

Uniqueness

3-(But-3-en-2-yloxy)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-but-3-en-2-yloxyazetidine

InChI

InChI=1S/C7H13NO/c1-3-6(2)9-7-4-8-5-7/h3,6-8H,1,4-5H2,2H3

InChI Key

ZVDXOQUOPSKBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1CNC1

Origin of Product

United States

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